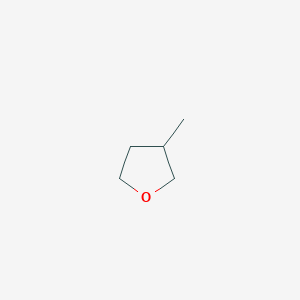

3-甲基四氢呋喃

描述

3-Methyltetrahydrofuran (3-MTHF) is a cyclic ether that is a potential greener solvent alternative for organic synthesis . It shows resistance to reduction by lithium, making it a promising candidate as electrolytes in lithium batteries . It is also proposed to be a promising fuel component among the cyclic oxygenated species .

Synthesis Analysis

3-MTHF can be synthesized by contacting 3-formyltetrahydrofuran with hydrogen in the presence of a catalyst system comprising a Group VIII noble metal or rhenium and a strong acid under hydrogenolysis conditions . This process produces 3-MTHF, which is useful as an industrial solvent and as a monomer in the manufacture of polymers such as elastomers .

Molecular Structure Analysis

The molecular formula of 3-MTHF is C5H10O . It is a five-membered ring with four carbon atoms and one oxygen atom. One of the carbon atoms is connected to a methyl group, hence the name 3-Methyltetrahydrofuran .

Chemical Reactions Analysis

In the context of combustion kinetics, intramolecular hydrogen shift reactions for the ROO to QOOH reaction class are studied for eight ROO isomers of 3-MTHF . The most favorable reaction channel proceeds via a six-membered transition state . Comparing total rate constants in ROO isomers of 3-MTHF with the corresponding isomers of methylcyclopentane depicts faster kinetics in 3-MTHF than methylcyclopentane .

Physical And Chemical Properties Analysis

3-MTHF has properties such as low miscibility with water, remarkable stability compared to other cyclic-based solvents such as THF . It is biodegradable and has a promising environmental footprint, good preliminary toxicology assessments, and easy recycling .

科学研究应用

生物燃料生产

3-MeTHF 作为一种生物燃料具有广阔前景,尤其是在替代柴油燃料方面。它可以通过糠醛的加氢反应从非食用生物质中获得,而糠醛则源自甲烷。电化学加氢 (ECH) 是一种从水中获取氢的方法,它绕过了与氢气处理和储存相关的挑战 。这种方法可以生产用于内燃机的清洁液体燃料。

绿色化学

在绿色化学领域,3-MeTHF 因其可生物降解性和最小的环境足迹而受到重视。它由可再生原料生产,被认为是传统石化溶剂的更安全、毒性更小的替代品 。它的使用符合绿色化学的原则,旨在减少环境污染和对人类健康的危害影响。

有机合成

3-MeTHF 由于其溶解多种物质的能力以及低毒性,是有机合成中首选的溶剂。它用于生产药物、农用化学品和特种化学品,为有机合成过程提供更绿色的替代方案 。

材料科学

在材料科学中,3-MeTHF 因其物理和化学性质而得到应用。它作为一种溶剂,在各种合成和材料加工技术中具有特定应用。它的特性,如沸点、闪点和折射率,使其适用于专门的材料科学应用 。

制药行业

3-MeTHF 在制药行业中被用作提取天然产物的溶剂以及合成复杂分子的溶剂。它在药物后期功能化中的作用允许调节生物学特性并加速分子优化 。

环境科学

在环境科学中,使用 3-MeTHF 作为生物燃料符合可持续能源目标。它从生物质转化生产,为化石燃料提供了一种碳中和替代方案,支持可持续能源解决方案的开发 。

安全和危害

3-MTHF is classified as a flammable liquid. It can cause skin irritation and serious eye damage. It may also cause drowsiness or dizziness . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

作用机制

Target of Action

3-Methyltetrahydrofuran (3-MTHF) is primarily used as a solvent in various chemical reactions

Mode of Action

As a solvent, 3-MTHF’s mode of action is to dissolve other substances, facilitating chemical reactions by providing a medium for the reactants

Biochemical Pathways

It can be produced through the hydrogenation of furfural using hydrogen sourced from methane . This process is part of the larger biochemical pathway of biomass conversion into useful chemicals.

Result of Action

The primary result of 3-MTHF’s action is the facilitation of chemical reactions by acting as a solvent

生化分析

Biochemical Properties

It is known that it is a potential biofuel with advantageous combustion properties . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.

Cellular Effects

It is known that it is used as an intermediate for the production of itaconic acid . Itaconic acid is produced by the fungus Ustilago maydis and is used as a platform chemical for the synthesis of potential biofuels such as 3-Methyltetrahydrofuran .

Molecular Mechanism

It is known that it is involved in the production of itaconic acid, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet identified .

Temporal Effects in Laboratory Settings

It is known that it is used in the production of itaconic acid, which has been studied extensively .

Dosage Effects in Animal Models

It is known that it is used in the production of itaconic acid, which has been studied extensively .

Metabolic Pathways

It is known that it is involved in the production of itaconic acid, which is produced by the fungus Ustilago maydis .

Transport and Distribution

It is known that it is used in the production of itaconic acid, which has been studied extensively .

Subcellular Localization

It is known that it is used in the production of itaconic acid, which has been studied extensively .

属性

IUPAC Name |

3-methyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5-2-3-6-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPCNSSTRWGCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871216 | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13423-15-9 | |

| Record name | 3-Methyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyltetrahydrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

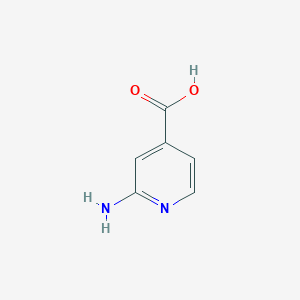

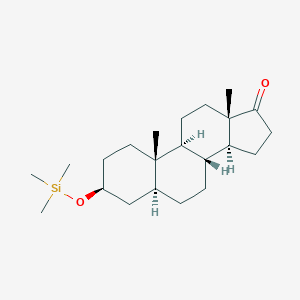

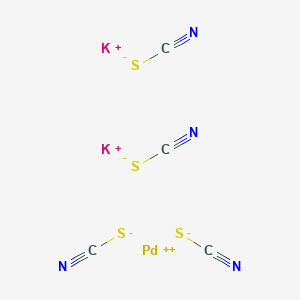

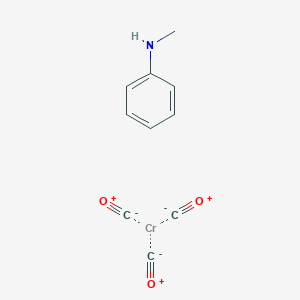

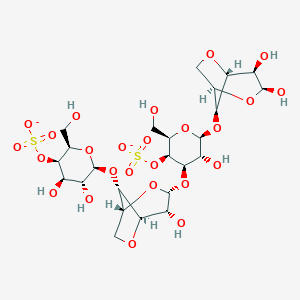

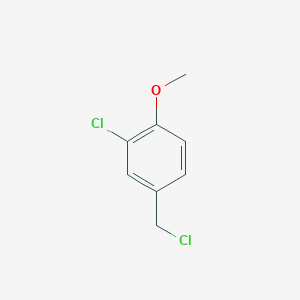

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。